1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one
Description
This compound features a piperazine core linked to a propan-1-one group and a 4-fluorophenyl-substituted tetrazole moiety. The piperazine scaffold enhances solubility and serves as a flexible spacer for pharmacological interactions.
Properties
IUPAC Name |
1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O/c1-2-15(23)21-9-7-20(8-10-21)11-14-17-18-19-22(14)13-5-3-12(16)4-6-13/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUMACYYIPFDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorophenylhydrazine with sodium azide under acidic conditions.
Piperazine Derivative Formation: The piperazine ring is introduced by reacting the tetrazole derivative with an appropriate piperazine precursor.
Final Coupling: The final step involves coupling the piperazine derivative with propan-1-one under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their properties:
Key Observations:
- Chlorophenyl analogs (e.g., compound 10) exhibit greater lipophilicity but similar steric profiles .
- Ketone Variations: The propan-1-one group in the target compound differs from ethanone derivatives (7n, 7p) and hydrazinyl-ketone hybrids (11f). Longer alkyl chains (e.g., propan-1-one) may enhance membrane permeability compared to shorter chains .
Biological Activity
The compound 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one , identified by CAS number 1049387-72-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.34 g/mol. The structure includes a piperazine ring, a tetrazole moiety, and a fluorophenyl group, which are critical for its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.34 g/mol |
| CAS Number | 1049387-72-5 |
| Key Functional Groups | Piperazine, Tetrazole, Fluorophenyl |
Anticonvulsant Activity
Research indicates that compounds containing tetrazole rings exhibit significant anticonvulsant properties. For instance, studies have shown that derivatives of tetrazole can effectively inhibit seizures in various animal models. The specific compound has not been extensively studied in this context; however, its structural similarities to known anticonvulsants suggest potential efficacy.
Antitumor Activity
The presence of the fluorophenyl group is hypothesized to enhance the cytotoxicity of the compound against cancer cell lines. In SAR studies involving similar compounds, modifications to the phenyl and tetrazole rings have been correlated with increased antiproliferative activity. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.98 | A-431 (skin cancer) |
| Compound B | 23.30 | Jurkat (leukemia) |
These findings suggest that the compound may possess similar antitumor properties, warranting further investigation.
Neuropharmacological Effects
The compound's piperazine component is known for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is crucial for developing treatments for psychiatric disorders and could imply that this compound may have additional neuropharmacological applications.
Study 1: Anticonvulsant Efficacy
In a recent study investigating various tetrazole derivatives' anticonvulsant activities, researchers found that certain modifications led to enhanced efficacy in reducing seizure frequency in rodent models. The study indicated that compounds with a piperazine linkage showed promising results in protecting against seizures induced by pentylenetetrazole (PTZ).
Study 2: Cytotoxicity Profile
A series of experiments were conducted to evaluate the cytotoxic effects of structurally related compounds on cancer cell lines. The results demonstrated that compounds with similar structural motifs to our target compound exhibited significant cytotoxicity against both A-431 and Jurkat cells, with IC50 values suggesting strong antiproliferative activity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
